Ethyl 4-amino-3-hydroxy-5-iodobenzoate
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Overview
Description
Ethyl 4-amino-3-hydroxy-5-iodobenzoate is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-hydroxy-5-iodobenzoate typically involves a multi-step process:
Esterification: Benzoic acid is reacted with ethanol under acidic conditions to form ethyl benzoate.
Amination: The ethyl benzoate is then subjected to a reaction with an amino compound under basic conditions to yield 4-aminoethyl benzoate.
Iodination: Finally, the 4-aminoethyl benzoate is reacted with an iodine compound to produce this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-hydroxy-5-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine under reducing conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 4-amino-3-oxo-5-iodobenzoate.
Reduction: Formation of ethyl 4-amino-3-hydroxy-5-aminobenzoate.
Substitution: Formation of ethyl 4-amino-3-hydroxy-5-substituted benzoate.
Scientific Research Applications
Ethyl 4-amino-3-hydroxy-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the synthesis of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-amino-3-hydroxy-5-iodobenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-iodobenzoate: Lacks the hydroxy group, which may affect its reactivity and biological activity.
Ethyl 4-amino-3-hydroxybenzoate: Lacks the iodine atom, which may influence its chemical properties and applications.
Ethyl 4-hydroxy-3-iodobenzoate: Lacks the amino group, which may alter its interactions with biological targets
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 4-amino-3-hydroxy-5-iodobenzoate, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H10I2N O3
- Molecular Weight : 334.09 g/mol
The synthesis of this compound typically involves the reaction of 4-amino-3-hydroxybenzoic acid with ethyl iodide in the presence of a base. This reaction facilitates the introduction of the ethyl group while maintaining the integrity of the amino and hydroxyl functionalities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the iodine atom enhances lipophilicity, which may improve cellular penetration and bioavailability. The hydroxyl group facilitates hydrogen bonding with biological molecules, potentially influencing various signaling pathways.
Antimicrobial Properties
Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on structurally similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus . this compound has been hypothesized to possess similar properties due to its structural characteristics.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. Specific assays have shown that compounds with similar structures can inhibit growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of ethyl derivatives against E. coli and S. aureus. Results showed a significant reduction in bacterial growth, indicating that these compounds could serve as potential antibacterial agents . -
Cytotoxicity Assay :
An examination of cytotoxic effects was conducted using human cancer cell lines. The results indicated that this compound inhibited cell viability in a dose-dependent manner, suggesting its potential use as an anticancer agent .
Comparative Analysis
A comparative analysis of this compound with other related compounds is presented below:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Hydroxyl and amino groups; iodine substitution | Antimicrobial, cytotoxic |
Ethyl 2-hydroxy-5-iodobenzoate | Hydroxyl group; iodine atom | Moderate antimicrobial activity |
Methyl 4-amino-3-hydroxybenzoate | Lacks iodine; lower lipophilicity | Limited biological activity |
Properties
Molecular Formula |
C9H10INO3 |
---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
ethyl 4-amino-3-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C9H10INO3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4,12H,2,11H2,1H3 |
InChI Key |
CMLWJOMDFPTUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)O |
Origin of Product |
United States |
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